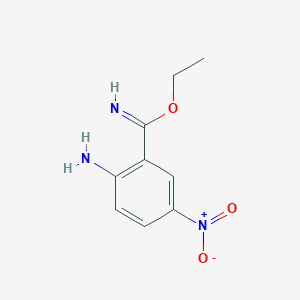
Ethyl 2-amino-5-nitrobenzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-nitrobenzenecarboximidate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-nitrobenzenecarboximidate typically involves the reaction of 2-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-nitroaniline, ethyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature of around 0-5°C.
Procedure: 2-nitroaniline is dissolved in the solvent, and triethylamine is added to the solution. Ethyl chloroformate is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and crystallization to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5-nitrobenzenecarboximidate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 2-amino-5-aminobenzenecarboximidate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-amino-5-nitrobenzenecarboximidic acid.
科学的研究の応用
Ethyl 2-amino-5-nitrobenzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may be used in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-amino-5-nitrobenzenecarboximidate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Ethyl 2-amino-5-nitrobenzenecarboximidate can be compared with other similar compounds such as:
2-amino-5-nitrobenzoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-amino-4-nitrobenzenecarboximidate: Similar structure but with the nitro group in a different position.
2-amino-5-nitrobenzamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both an amino and a nitro group on the benzene ring, along with an ethyl ester group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
特性
IUPAC Name |
ethyl 2-amino-5-nitrobenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(11)7-5-6(12(13)14)3-4-8(7)10/h3-5,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBWNEZMEFPQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














